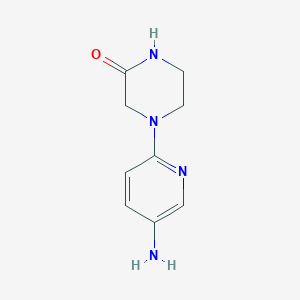

4-(2-Aminophenyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

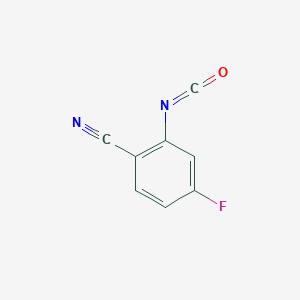

“4-(2-Aminophenyl)piperazin-2-one” is a chemical compound with a molecular weight of 191.23 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(2-Aminophenyl)piperazin-2-one”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “4-(2-Aminophenyl)piperazin-2-one” consists of a piperazine ring with an aminophenyl group attached .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(2-Aminophenyl)piperazin-2-one” include cyclization of 1,2-diamine derivatives with sulfonium salts . Other reactions such as the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group are also involved .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Aminophenyl)piperazin-2-one” include a predicted melting point of 166.71°C, a predicted boiling point of approximately 460.4°C at 760 mmHg, a predicted density of approximately 1.2 g/cm³, and a predicted refractive index of n20D 1.61 .Applications De Recherche Scientifique

Asymmetric Catalytic Access

4-(2-Aminophenyl)piperazin-2-one has been used in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) developed from commercial aldehydes . This process is stereoselectively catalyzed by a quinine derived urea .

Synthesis of Aprepitant

This compound has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant . Aprepitant is approved by the FDA to prevent nausea and vomiting in cancer drug therapy .

Synthesis of Biologically Active Targets and Drugs

The past decade experienced an increasing growth of one-pot asymmetric cascade processes applied to the synthesis of biologically active targets and drugs . 4-(2-Aminophenyl)piperazin-2-one is one of the compounds used in these processes .

Industrial Applications

The development of these protocols is highly appealing, especially in view of potential industrial applications, where purification of the intermediates for each step is avoided and consequently economic and time costs as well as the environmental impact are conveniently minimized .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which are abundant structural cores in natural products and pharmaceuticals, can be synthesized using 4-(2-Aminophenyl)piperazin-2-one .

Building Blocks for Peptide Synthesis

Piperazin-2-ones and morpholines/morpholin-2-ones are endowed with several important bioactivities and are building blocks for peptide synthesis . 4-(2-Aminophenyl)piperazin-2-one can be used in the synthesis of these compounds .

Safety And Hazards

The safety information for “4-(2-Aminophenyl)piperazin-2-one” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Propriétés

IUPAC Name |

4-(2-aminophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-3-1-2-4-9(8)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAMRDOSRJKISX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585535 |

Source

|

| Record name | 4-(2-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminophenyl)piperazin-2-one | |

CAS RN |

926199-99-7 |

Source

|

| Record name | 4-(2-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)